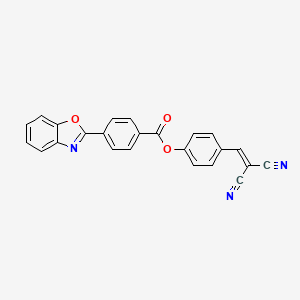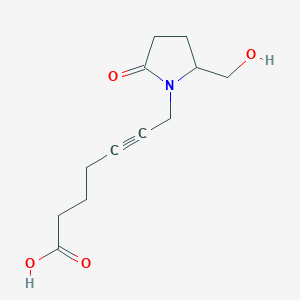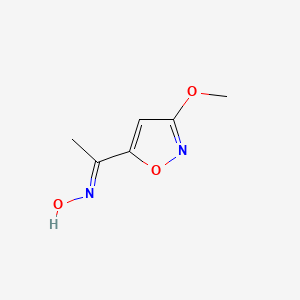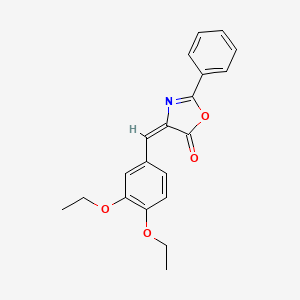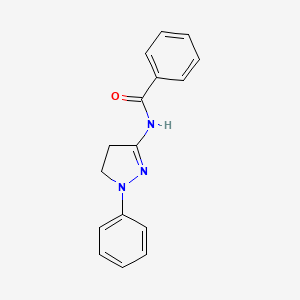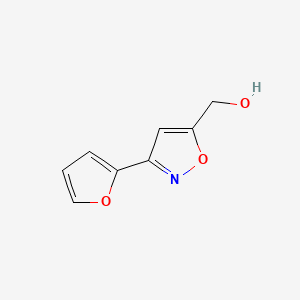
(3-(Furan-2-yl)isoxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Furan-2-yl)isoxazol-5-yl)methanol is a heterocyclic compound that features both furan and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Furan-2-yl)isoxazol-5-yl)methanol typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
(3-(Furan-2-yl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may involve catalysts and solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-(Furan-2-yl)isoxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(Furan-2-yl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets. The furan and isoxazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3-(Furan-2-yl)isoxazol-5-amine): Similar structure but with an amine group instead of a hydroxyl group.
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: Contains a dichlorophenyl group, which alters its chemical properties and biological activity.
Uniqueness
(3-(Furan-2-yl)isoxazol-5-yl)methanol is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
[3-(furan-2-yl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C8H7NO3/c10-5-6-4-7(9-12-6)8-2-1-3-11-8/h1-4,10H,5H2 |
InChI Key |
MYWNCIQWMVRZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


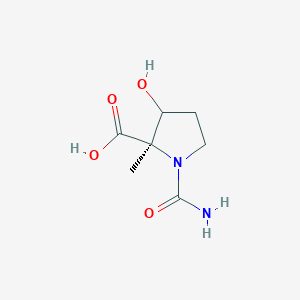
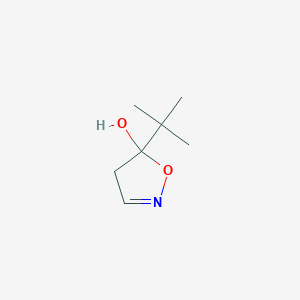
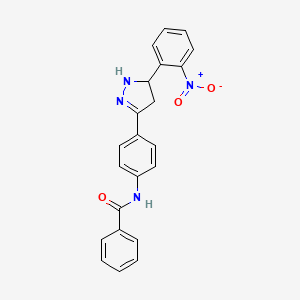
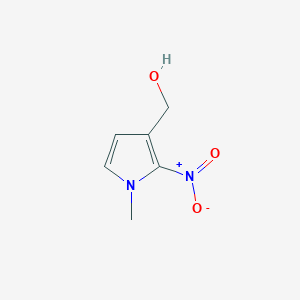

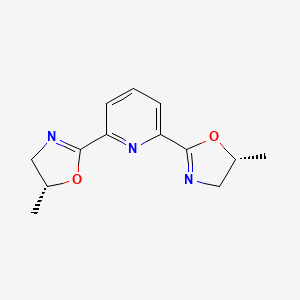
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
